1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple chemical registration systems and nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 1864015-97-3, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₀H₁₄ClF₂NO accurately describes the atomic composition, encompassing ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name precisely describing the structural arrangement of functional groups. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form. The Simplified Molecular Input Line Entry System representation provides a standardized method for computational chemistry applications: CCC(N)COC1=CC(F)=CC(F)=C1.[H]Cl.
The structural architecture of this compound incorporates several key molecular features that define its chemical behavior. The difluorophenoxy fragment contains fluorine substituents positioned at the meta positions (3 and 5) of the benzene ring, creating a symmetrical substitution pattern that influences both electronic distribution and molecular conformation. This positioning of fluorine atoms generates significant electronic effects through their strong electron-withdrawing nature, which modulates the reactivity of the phenoxy oxygen and influences intermolecular interactions.
The butan-2-amine component provides the basic nitrogen functionality that serves as the site for hydrochloride salt formation. The secondary amine structure creates opportunities for both hydrogen bonding and coordination chemistry applications. The methylene bridge connecting the amine to the phenoxy group allows conformational flexibility while maintaining the structural integrity necessary for biological activity. This linker region plays a crucial role in determining the overall three-dimensional structure and binding properties of the molecule.
Historical Development and Discovery
The development of this compound emerges from broader trends in medicinal chemistry focusing on fluorinated pharmaceutical intermediates. The compound appears in chemical supplier catalogs and research databases as a specialized building block for pharmaceutical synthesis, indicating its role in contemporary drug discovery programs. The registration of this compound in major chemical databases reflects the systematic exploration of fluorinated amine derivatives that began gaining prominence in pharmaceutical research during the late twentieth and early twenty-first centuries.
The incorporation of fluorine atoms in pharmaceutical compounds has become increasingly important due to their unique ability to modulate biological activity, metabolic stability, and pharmacokinetic properties. The specific substitution pattern observed in this compound represents a strategic design choice that balances electronic effects with synthetic accessibility. The meta-substitution of fluorine atoms on the phenyl ring creates a distinctive electronic environment that differs significantly from other halogenated analogs.
Research applications of this compound have been documented in various synthetic chemistry contexts, particularly in the development of more complex molecular frameworks. The compound serves as an intermediate in multi-step synthetic sequences where the difluorophenoxy group provides both electronic activation and structural rigidity. The historical trajectory of this compound reflects the broader evolution of fluorine chemistry in pharmaceutical sciences, where strategic fluorination has become a cornerstone of modern drug design.
Academic Significance in Organic Chemistry Research
This compound demonstrates significant academic importance through its applications in diverse areas of organic chemistry research. The compound serves as a valuable synthetic intermediate for the preparation of more complex pharmaceutical targets, where the difluorophenoxy moiety provides unique electronic and steric properties that are difficult to achieve through other synthetic approaches. Research studies have utilized this compound in the development of novel therapeutic agents, particularly in areas where fluorinated aromatic systems provide enhanced biological activity.
The academic relevance of this compound extends to structure-activity relationship studies, where the specific substitution pattern allows researchers to investigate the effects of fluorine positioning on molecular properties. The meta-difluoro substitution creates a unique electronic environment that influences both intermolecular interactions and metabolic stability. These characteristics make the compound particularly valuable for pharmaceutical research programs focused on developing compounds with improved pharmacological profiles.
Synthetic methodology research has highlighted the utility of this compound as a building block for constructing more elaborate molecular architectures. The compound's functional group compatibility allows for further derivatization through standard organic transformations, including acylation, sulfonylation, and cycloaddition reactions. This versatility has made it a preferred starting material for researchers exploring new synthetic pathways to complex pharmaceutical targets.
| Research Application | Significance | Reference |
|---|---|---|
| Pharmaceutical Intermediate Synthesis | Building block for complex therapeutic agents | |
| Structure-Activity Relationship Studies | Investigation of fluorine positioning effects | |
| Synthetic Methodology Development | Versatile starting material for derivatization | |
| Medicinal Chemistry Research | Enhanced biological activity through fluorination |
The compound's role in computational chemistry studies has provided insights into the relationship between molecular structure and biological activity. Theoretical investigations have examined how the difluorophenoxy substitution pattern influences molecular conformation, electronic distribution, and binding affinity to biological targets. These studies contribute to the broader understanding of fluorine effects in medicinal chemistry and inform the design of next-generation pharmaceutical compounds.
Properties
IUPAC Name |
1-(3,5-difluorophenoxy)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-2-9(13)6-14-10-4-7(11)3-8(12)5-10;/h3-5,9H,2,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCANXRZGAYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=CC(=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHClFN\O and a molecular weight of 237.67 g/mol. It features a butan-2-amine backbone substituted with a 3,5-difluorophenoxy group, which contributes to its distinct electronic properties and biological activities .
Target Interactions
This compound likely interacts with various receptors or enzymes in the body, particularly those involved in neurotransmitter systems. The primary targets may include:
- Neurotransmitter receptors : Potentially affecting mood and cognition.
- Enzymes : Involved in neurotransmitter synthesis or degradation.
Mode of Action
The compound may exert its effects through multiple mechanisms:
- Binding to active sites of target proteins.
- Acting as a substrate for enzymatic reactions.
- Inhibiting enzymatic functions , thereby modulating biochemical pathways related to neurotransmitter dynamics .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy against various pathogens .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, it may have implications in neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, which could be relevant for treating inflammatory conditions .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Anticancer Activity : A study on related indole derivatives revealed various anticancer activities, including inhibition of tumor cell proliferation .
- Acetylcholinesterase Inhibition : Research has shown that certain analogs possess inhibitory effects on acetylcholinesterase (AChE), with implications for Alzheimer's treatment .
- Microtubule Stabilization : Investigations into microtubule-stabilizing agents suggest potential applications in neuroprotection and cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Chain Length: The propan-2-amine analog (C₉H₁₀F₂NO) has a shorter alkyl chain than the target compound, which may reduce binding affinity to hydrophobic targets .
Key Observations :
- Salt Formation : Hydrochloride salts (e.g., target compound and methyl ester analog) improve isolation efficiency, as seen in the 100% yield for the methyl ester derivative .
- Analytical Methods : LCMS retention times (e.g., 1.05 min for the benzimidazole analog) and NMR data (e.g., δ 9.00 for amine protons) are critical for quality control .
Preparation Methods
Common Preparation Methods
Method 1: Nucleophilic Substitution with Alkyl Halide
- Step 1: The phenol group of 3,5-difluorophenol is deprotonated using a suitable base (e.g., potassium carbonate or sodium hydride) to form the phenolate ion.
- Step 2: The phenolate ion undergoes nucleophilic substitution with 2-bromo- or 2-chlorobutan-2-amine, resulting in the formation of the ether linkage to give 1-(3,5-difluorophenoxy)butan-2-amine.
- Step 3: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.
Method 2: Williamson Ether Synthesis
- Step 1: 3,5-Difluorophenol is reacted with an appropriate alkyl halide under basic conditions to form the ether linkage.
- Step 2: The resultant compound is then subjected to amination or direct use of an amine-containing alkyl halide to introduce the butan-2-amine moiety.
- Step 3: Final conversion to hydrochloride salt as above.
Reaction Conditions and Reagents
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol deprotonation | Potassium carbonate (K2CO3), sodium hydride (NaH) | Anhydrous solvents like DMF or DMSO preferred |
| Nucleophilic substitution | 2-Bromo- or 2-chlorobutan-2-amine, reflux or elevated temperature | Controlled temperature to optimize yield |
| Salt formation | Hydrochloric acid (HCl), aqueous or anhydrous | Converts free amine to hydrochloride salt |
| Purification | Recrystallization or chromatography | To achieve high purity |
Industrial and Laboratory Production
- Batch Production: Common in research and small-scale synthesis, allowing precise control over reaction parameters and product quality.
- Continuous Flow Synthesis: Employed in industrial settings for scalability and efficiency, enabling better heat and mass transfer and consistent product quality.
Characterization and Purification
- Purification: Typically achieved via recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
- Characterization: Confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and chromatographic purity assessment by High-Performance Liquid Chromatography (HPLC).
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 3,5-Difluorophenol + 2-halo-butan-2-amine | Base (K2CO3/NaH), reflux, HCl for salt formation | Straightforward, well-established | Requires careful temperature control |
| Williamson Ether Synthesis | 3,5-Difluorophenol + alkyl halide | Base, anhydrous solvent, HCl for salt formation | High selectivity | Multi-step, may require purification |
Q & A
Q. What are the recommended synthetic routes and characterization methods for 1-(3,5-difluorophenoxy)butan-2-amine hydrochloride?
- Methodological Answer : A practical synthesis involves coupling 3,5-difluorophenol with a butan-2-amine precursor under basic conditions, followed by HCl salt formation. For example, analogous procedures (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) in use acid-mediated deprotection and salt formation. Post-synthesis characterization should include:
- 1H-NMR : Analyze chemical shifts (e.g., δ 9.00 for amine protons, δ 3.79 for methoxy groups ).
- Mass Spectrometry : Confirm molecular weight and purity.
- HPLC : Assess purity (>95% recommended for biological assays).
Q. How do the physicochemical properties of this compound influence its solubility and reactivity in experimental settings?
- Methodological Answer : The 3,5-difluorophenoxy group enhances lipophilicity, potentially limiting aqueous solubility. To mitigate:
- Use polar aprotic solvents (e.g., DMSO) for in vitro assays.
- Adjust pH (e.g., HCl salt form improves water solubility).
The amine group allows for derivatization (e.g., Schiff base formation, as in ), enabling structural modifications for SAR studies.
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in cancer cell lines?
- Methodological Answer : Design cytotoxicity assays using CC50 values (concentration causing 50% cell death) across tumor vs. normal cell lines (e.g., HL-60 leukemia and HSC-2 squamous carcinoma, as in ). Key steps:
- Apoptosis Detection : Use Annexin V/PI staining and caspase-3 activation assays (e.g., ).
- Autophagy Monitoring : Quantify LC3-II puncta via fluorescence microscopy.
- Selectivity Index (SI) : Calculate SI = CC50(normal cells)/CC50(cancer cells); prioritize compounds with SI >1 .
Q. How can structural modifications of the difluorophenoxy or amine groups enhance tumor selectivity?
- Methodological Answer : Modify substituents to probe structure-activity relationships (SAR):
Q. What analytical methods are suitable for tracking degradation products like 3,5-difluorophenol (DFPh) during oxidative studies?
- Methodological Answer : Use lignin model compound protocols ( ):
- HPLC-MS : Detect DFPh via retention time and m/z matching.
- 19F-NMR : Monitor fluorine signals to confirm DFPh release.
- Active Oxygen Species (AOS) : Generate AOS with 4-hydroxy-3-methoxybenzyl alcohol (VA) to simulate oxidative degradation .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Address variability via:
- Dose-Response Curves : Use 8–10 concentration points to ensure accurate IC50/CC50 calculations.
- Cell-Specific Mechanisms : Profile apoptotic (e.g., caspase-3 in HL-60 ) vs. autophagic markers (e.g., LC3 in HSC-2 ).
- Redox Profiling : Measure intracellular glutathione levels; fluorinated compounds may target thiol-rich environments ( ).
Conceptual Frameworks
Q. What theoretical frameworks guide research on this compound’s bioactivity?
- Methodological Answer : Link studies to:
- Thiol-Mediated Cytotoxicity : The α,β-unsaturated ketone pharmacophore ( ) selectively reacts with cellular thiols, avoiding DNA damage.
- Selective Stress Induction : Tumor cells’ higher oxidative stress makes them vulnerable to AOS-generating compounds ( ).
- Molecular Dynamics : Simulate interactions between the difluorophenoxy group and target proteins (e.g., kinases).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
